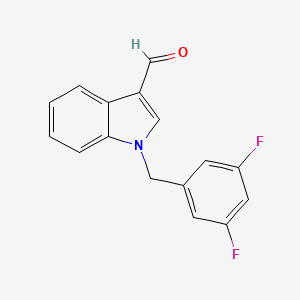

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

Description

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde is a fluorinated indole derivative characterized by a 3-carbaldehyde group and a 3,5-difluorobenzyl substituent at the 1-position of the indole ring. This compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals due to the reactivity of its aldehyde group and the stability imparted by the fluorine atoms . The 3,5-difluorobenzyl moiety is synthesized via halogen-exchange reactions from dichloronitrobenzene precursors, as described in patented methodologies . Fluorination enhances electron-withdrawing properties and metabolic stability, making this compound advantageous for further functionalization in drug development pipelines.

Properties

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO/c17-13-5-11(6-14(18)7-13)8-19-9-12(10-20)15-3-1-2-4-16(15)19/h1-7,9-10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGPWKQMOHZUIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381742 | |

| Record name | 1-(3,5-DIFLUOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301822-68-4 | |

| Record name | 1-(3,5-DIFLUOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 1H-Indole-3-Carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction remains the most widely used method for introducing the formyl group at the 3-position of indole. This electrophilic substitution employs a Vilsmeier reagent, formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Reaction Mechanism

- Reagent Formation : DMF reacts with POCl₃ to generate the chloroiminium ion, a potent electrophile.

- Electrophilic Attack : The indole’s electron-rich C3 position reacts with the chloroiminium ion, forming a transient intermediate.

- Hydrolysis : Aqueous workup liberates the aldehyde group, yielding 1H-indole-3-carbaldehyde.

Optimized Protocol

- Reagents : Indole (1 equiv), POCl₃ (1.2 equiv), DMF (2 equiv).

- Conditions : 0°C to room temperature, 4–6 hours.

- Workup : Quench with ice water, neutralize with NaOH, extract with ethyl acetate.

- Yield : 70–85%.

Table 1: Vilsmeier-Haack Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| POCl₃ Equiv | 1.2 | Maximizes electrophile formation |

| Temperature | 0°C → RT | Prevents side reactions |

| Hydrolysis Time | 30 min | Ensures complete aldehyde release |

Step 2: N-Benzylation with 3,5-Difluorobenzyl Bromide

N-Benzylation of 1H-indole-3-carbaldehyde introduces the 3,5-difluorobenzyl group via nucleophilic substitution. Sodium hydride (NaH) in anhydrous DMF is the preferred base for deprotonating the indole’s NH group.

Reaction Mechanism

Optimized Protocol

- Reagents : 1H-Indole-3-carbaldehyde (1 equiv), 3,5-difluorobenzyl bromide (1.2 equiv), NaH (1.5 equiv).

- Conditions : 0°C for 30 minutes, then room temperature for 2 hours.

- Workup : Dilute with ice water, extract with dichloromethane, purify via column chromatography.

- Yield : 80–90%.

Table 2: N-Benzylation Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | NaH (1.5 equiv) | Ensures complete deprotonation |

| Solvent | Anhydrous DMF | Enhances solubility of intermediates |

| Temperature Control | 0°C initial phase | Minimizes aldehyde oxidation |

Alternative Synthetic Strategies

Structural Characterization and Analytical Data

Spectroscopic Profiles

Challenges and Mitigation Strategies

Chemical Reactions Analysis

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Scientific Research Applications

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its indole core structure.

Material Science: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Chemical Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules and natural product analogs.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde is primarily related to its interaction with biological targets:

Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Pathways Involved: The indole core allows the compound to interact with serotonin receptors, potentially affecting neurotransmission and mood regulation. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound is structurally analogous to other indole-3-carbaldehyde derivatives but differs in the substituent at the 1-position. Key comparisons include:

| Compound Name | Substituent at 1-Position | Molecular Weight (g/mol) | LogP* | Solubility (Polar Solvents) |

|---|---|---|---|---|

| 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde | 3,5-Difluorobenzyl | 287.25 | 3.2 | Moderate (DMSO, DMF) |

| 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde | 2-(Pyrrolidin-1-yl)ethyl | 272.35 | 2.1 | High (Water, Ethanol) |

| 4-(Morpholin-1-yl)benzaldehyde | Morpholin-1-yl (benzaldehyde) | 207.24 | 1.8 | High (Water, Methanol) |

*Calculated LogP values using fragment-based methods.

The 3,5-difluorobenzyl group increases lipophilicity (LogP = 3.2) compared to morpholine- or pyrrolidine-containing analogs, suggesting improved membrane permeability but reduced aqueous solubility . Fluorine atoms also enhance thermal stability and resistance to oxidative degradation, critical for storage and synthetic applications .

Biological Activity

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by an indole core substituted with a difluorobenzyl group and an aldehyde functional group, suggests a variety of possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is often influenced by their structural modifications. In the case of this compound, the presence of the difluorobenzyl moiety may enhance its lipophilicity and ability to interact with cellular targets. Studies have shown that halogenated indoles generally exhibit increased potency against various cancer cell lines compared to their non-halogenated counterparts .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against several human cancer cell lines. For instance, a study reported that related indole derivatives demonstrated cytotoxicity with IC50 values in the low micromolar range against cancer cells such as HL-60 and COLO 205 .

Table 1: Cytotoxicity Data for Indole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | COLO 205 | TBD |

| Related Indole Derivative | HL-60 | 0.3 |

| Related Indole Derivative | Hep3B | 0.7 |

The mechanisms through which this compound exerts its anticancer effects likely involve apoptosis induction and cell cycle arrest. Similar compounds have been shown to activate both death receptor and mitochondrial pathways leading to apoptosis in cancer cells . Additionally, the compound's ability to inhibit specific signaling pathways involved in tumor growth is under investigation.

Case Studies

A notable case study involving indole derivatives focused on their effects on apoptosis-related factors in liver injury models. Indole-3-carboxaldehyde, a related compound, was found to alleviate acetaminophen-induced liver injury by modulating oxidative stress and apoptosis pathways . This suggests that structural analogs like this compound may similarly influence apoptotic processes in cancer cells.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde?

The compound is typically synthesized via SN2 substitution using sodium hydride (NaH) in DMF to deprotonate indole-3-carbaldehyde, followed by reaction with 3,5-difluorobenzyl bromide. The reaction is stirred under inert conditions at room temperature for 16 hours, yielding the substituted indole-carbaldehyde . Alternative routes involve Vilsmeier-Haack formylation of 1-(3,5-difluorobenzyl)-1H-indole using POCl₃ and DMF at 80°C, followed by alkaline hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves crystal packing and confirms substituent positioning (e.g., benzyl group orientation) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of indole protons due to electron-withdrawing fluorine groups) .

- IR spectroscopy : Confirms aldehyde C=O stretch (~1680–1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Q. What safety precautions are essential during synthesis?

- Use inert atmosphere (N₂/Ar) for sodium hydride reactions to prevent moisture-induced side reactions .

- Avoid inhalation of aldehydes and fluorinated intermediates; employ fume hoods and PPE (gloves, goggles) .

- Store reagents like 3,5-difluorobenzyl bromide in cold, dry conditions to prevent degradation .

Advanced Research Questions

Q. How do electron-withdrawing fluorine substituents influence synthetic optimization?

The 3,5-difluorobenzyl group increases electrophilicity at the indole C3 position, accelerating substitution but may reduce solubility. Key strategies :

- Use polar aprotic solvents (DMF, DCE) to stabilize intermediates .

- Optimize stoichiometry (1.2–1.5 equiv. benzyl halide) to counter steric hindrance from fluorine atoms .

- Replace NaH with milder bases (e.g., K₂CO₃) in biphasic systems to minimize side reactions .

Q. How can spectroscopic data contradictions (e.g., ambiguous NOE signals) be resolved?

Cross-validation with X-ray crystallography is critical. For example, in 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde, X-ray data clarified indole-benzyl dihedral angles, resolving overlapping NMR signals . Computational modeling (DFT) can also predict chemical shifts and validate assignments .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Low solubility : Recrystallize from ethanol/water mixtures or DCM/hexane .

- Polymorphism : Screen solvents (e.g., THF, acetone) under varying temperatures to isolate stable polymorphs .

- Twinned crystals : Use SHELXD/SHELXL software for refinement, leveraging high-resolution data (≤1.0 Å) .

Q. How can derivatives be designed for biological activity studies?

- Reductive amination : React the aldehyde with amines (e.g., 2,4-dimethoxybenzylamine) and NaBH₃CN to generate Schiff base derivatives for antimicrobial testing .

- Aldol condensation : Introduce α,β-unsaturated ketones via base-catalyzed reactions for kinase inhibition assays .

Data Contradiction Analysis

Q. Why do synthetic yields vary between reported procedures (e.g., 70% vs. 90%)?

Discrepancies arise from:

- Purification methods : Column chromatography vs. direct crystallization .

- Reagent quality : Trace moisture in NaH or DMF reduces yield .

- Scale effects : Milligram-scale reactions often underperform due to inefficient mixing .

Methodological Tables

Q. Table 1: Key Reaction Conditions for SN2 Substitution

| Parameter | Optimal Value | Reference |

|---|---|---|

| Base | NaH (1.8 equiv.) | |

| Solvent | DMF | |

| Temperature | 25°C, 16 h | |

| Benzyl Halide | 3,5-Difluorobenzyl bromide |

Q. Table 2: Crystallization Solvent Systems

| Solvent Ratio (v/v) | Crystal Quality | Application |

|---|---|---|

| Ethanol:H₂O (3:1) | Needles | X-ray analysis |

| DCM:Hexane (1:2) | Plates | Polymorph screening |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.